molecular formula C13H9BrN2O B12820604 4-bromo-9H-carbazole-1-carboxamide

4-bromo-9H-carbazole-1-carboxamide

Cat. No.: B12820604
M. Wt: 289.13 g/mol
InChI Key: MCFYXNDASBGWPF-UHFFFAOYSA-N
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Description

4-bromo-9H-carbazole-1-carboxamide is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields 2,4-dimethyl-7-bromoindole, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of 4-bromo-9H-carbazole-1-carboxamide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as bromination, amide formation, and purification through crystallization .

Chemical Reactions Analysis

Types of Reactions

4-bromo-9H-carbazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the compound .

Scientific Research Applications

4-bromo-9H-carbazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-9H-carbazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-9H-carbazole-1-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

4-bromo-9H-carbazole-1-carboxamide

InChI

InChI=1S/C13H9BrN2O/c14-9-6-5-8(13(15)17)12-11(9)7-3-1-2-4-10(7)16-12/h1-6,16H,(H2,15,17)

InChI Key

MCFYXNDASBGWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3N2)C(=O)N)Br

Origin of Product

United States

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